molecular formula C16H12BrFN4O3S3 B2717503 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1223997-32-7

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B2717503
CAS No.: 1223997-32-7
M. Wt: 503.38
InChI Key: IQAOKZLYPBMAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic compound that features a combination of heterocyclic structures, including a pyrimidine ring and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the thienylsulfonyl group: This step involves the sulfonylation of the pyrimidine ring using a thienylsulfonyl chloride reagent.

    Thioether formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound.

    Acetamide formation: The final step involves the acylation of the thioether with 4-bromo-2-fluoroaniline to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function. The overall effect of the compound depends on the specific biological target and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-chloro-2-fluorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The unique combination of the thienylsulfonyl group, pyrimidine ring, and the specific substitutions on the phenyl ring make 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide distinct from other similar compounds. These structural features contribute to its specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O3S3/c17-9-3-4-11(10(18)6-9)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAOKZLYPBMAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.